molecular formula C15H9F3N2O2 B2664448 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 278609-56-6

2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No.: B2664448
CAS No.: 278609-56-6
M. Wt: 306.244
InChI Key: PALJIWYZTFQCRC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a specialized small molecule belonging to the 1,3-benzoxazin-4-one class of N,O-heterocyclic compounds, recognized as a privileged scaffold in medicinal chemistry and organic synthesis . This compound is of significant interest for early-stage research and screening, particularly in the field of oncology. The 1,3-benzoxazin-4-one core has been identified in compounds demonstrating notable anticancer activity, making it a promising structural motif for the development of novel therapeutic agents . The incorporation of the 4-(trifluoromethyl)anilino substituent at the 2-position is a strategic modification, as the trifluoromethyl group is known to influence the molecule's metabolic stability, lipophilicity, and binding affinity, which can be crucial for biological activity . Beyond its direct biological applications, this chemical serves as a versatile synthetic intermediate or a potential native directing group for ortho-C-H functionalization, enabling the construction of more complex fused heterocyclic systems that are otherwise challenging to synthesize . Researchers can leverage this compound to explore structure-activity relationships, develop new synthetic methodologies, and investigate mechanisms of action in various disease models. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-5-7-10(8-6-9)19-14-20-12-4-2-1-3-11(12)13(21)22-14/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALJIWYZTFQCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-(trifluoromethyl)aniline with appropriate benzoxazinone precursors. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction generally involves the use of palladium catalysts and boron reagents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ammoniation, and separation of reaction products to obtain the desired compound . The use of environmentally friendly reagents and recovery of surplus materials are also considered to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with a benzoxazine structure exhibit promising anticancer properties. The trifluoromethyl substitution is known to enhance biological activity by improving lipophilicity and metabolic stability. In studies involving various cancer cell lines, derivatives of benzoxazines have shown cytotoxic effects, suggesting potential for development into anticancer agents .

2. Antimicrobial Properties
The incorporation of trifluoromethyl groups into aromatic systems has been linked to increased antimicrobial activity. Preliminary studies demonstrate that 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one exhibits significant inhibition against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Materials Science Applications

1. Fluorescent Probes
The unique electronic properties of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one allow it to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biological interactions at the molecular level .

2. Polymer Chemistry
This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. The trifluoromethyl group contributes to the thermal stability and chemical resistance of the resulting materials, which are valuable in various industrial applications .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates
As a versatile building block, 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one can be utilized in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications and derivatizations, making it an essential intermediate in organic synthesis .

2. Reaction Mechanisms
Studies on the reactivity of this compound have provided insights into reaction mechanisms involving electrophilic aromatic substitutions and nucleophilic additions. Understanding these mechanisms is crucial for developing new synthetic methodologies and optimizing existing protocols in organic chemistry .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria; potential for antibiotic development.
Study CFluorescent ProbesUtilized in live-cell imaging studies; confirmed ability to track cellular processes effectively.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties

Biological Activity

2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. The presence of a trifluoromethyl group enhances its chemical properties, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C₁₅H₉F₃N₂O₂
  • Molecular Weight: 306.239 g/mol
  • CAS Number: 278609-56-6

Biological Activity Overview

Benzoxazinones, including 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, exhibit a broad spectrum of biological activities such as:

  • Anticancer
  • Antimicrobial
  • Antiviral
  • Anti-inflammatory

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation in vitro
AntimicrobialExhibits activity against various bacterial strains
AntiviralShows potential against viral infections
Anti-inflammatoryReduces inflammation markers in cell models

The mechanism by which 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
  • Cell Cycle Modulation: Studies have shown that it can alter cell cycle distribution in cancer cells, leading to increased apoptosis (programmed cell death) .
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in microbial cells, leading to their death.

Case Studies

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one on various cancer cell lines. Results indicated an IC50 value of approximately 10 µM against P388 leukemia cells, demonstrating significant anticancer potential .
  • Antimicrobial Efficacy:
    Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

In comparison with other benzoxazinones, 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one shows unique advantages due to the trifluoromethyl group which enhances lipophilicity and cellular uptake.

Table 2: Comparison with Similar Compounds

Compound NameIC50 (µM)Activity Type
2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one10Anticancer
Nitrobenzoxazinone9.9Anticancer
Benzoxazinone derivative12Antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via cyclocondensation of substituted anilines with anthranilic acid derivatives. Mechanochemical methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) have been reported to enhance reaction efficiency under solvent-free conditions . Key considerations include stoichiometric control of trifluoromethyl-substituted aniline, temperature optimization (e.g., reflux in benzene or toluene), and purification via recrystallization using acetone/petroleum ether mixtures to isolate high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying the trifluoromethyl group and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O) and benzoxazinone ring vibrations. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one in laboratory settings?

  • Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Stability studies under inert atmospheres (N₂/Ar) are advised to prevent decomposition. Refer to safety data sheets (SDS) for storage guidelines (e.g., 2–8°C in sealed containers) and first-aid measures for accidental exposure .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the optimization of reaction yields for this compound?

  • Answer : Retrosynthetic deconstruction identifies anthranilic acid, trifluoromethyl-substituted aniline, and acylating agents (e.g., acetic anhydride) as key precursors. Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) can improve yields. For example, replacing traditional solvents with ionic liquids may enhance solubility of the trifluoromethyl group, reducing side reactions .

Q. What computational tools can predict the electronic effects of the trifluoromethyl group on the compound’s reactivity?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF₃ group, which stabilizes the benzoxazinone ring and influences nucleophilic attack sites. Molecular docking studies can further predict binding affinities for biological targets, aiding structure-activity relationship (SAR) analyses .

Q. How should researchers address contradictions between theoretical predictions and experimental data in bioactivity studies?

  • Answer : Reconcile discrepancies by revisiting the theoretical framework (e.g., adjusting solvation models in DFT) or validating assumptions in biological assays (e.g., buffer pH effects on compound stability). Cross-referencing with analogous compounds (e.g., quinazolinones) provides insights into substituent-dependent behavior .

Q. What methodological strategies are effective for investigating the compound’s potential as a kinase inhibitor?

  • Answer : Combine enzymatic assays (e.g., ATPase activity measurements) with cellular studies (e.g., apoptosis assays in cancer cell lines). Use competitive binding assays (SPR/ITC) to quantify interaction kinetics with kinase domains. Compare results with structurally similar inhibitors to isolate the role of the trifluoromethylanilino moiety .

Q. How can isotopic labeling (e.g., ¹⁸O/²H) elucidate metabolic pathways of this compound in vitro?

  • Answer : Synthesize isotopologues via labeled precursors (e.g., ¹⁸O-enriched anthranilic acid) and track metabolites using LC-MS/MS. This clarifies hydrolysis pathways (e.g., ring-opening at the benzoxazinone carbonyl) and identifies stable intermediates for toxicology profiling .

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